Cas no 69632-31-1 ((S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine)
69632-31-1 structure
Product Name:(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine
CAS-nummer:69632-31-1
MF:C15H13N3O5
MW:315.280823469162
MDL:MFCD00064498
CID:90475
PubChem ID:24857887
Update Time:2025-09-22
(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine
- (S)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide
- (S)-(+)-N-(3,5-dinitrobenzoyl)-alpha-methylbenzyl
- S-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine
- (S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine
- 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide
- (S)-(+)-N-(3,5-DINITROBENZOYL)-ALPHA-PHENYLETHYLAMINE
- CHEMBL3133163
- D1852
- (S)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide, 98%
- 69632-31-1
- [3-hydroxyazonoyl-5-[[(1S)-1-phenylethyl]carbamoyl]phenyl]azinic acid
- (b)-(+)-N-[3,5-Dinitrobenzoyl]-alpha-methylbenzylamine
- SCHEMBL3069141
- DTXSID40420804
- (S)-3,5-dinitro-N-(1-phenylethyl)benzamide
- MFCD00064498
- G86100
- ABEVDCGKLRIYRW-JTQLQIEISA-N
-
- MDL: MFCD00064498
- Inchi: 1S/C15H13N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-10H,1H3,(H,16,19)/t10-/m0/s1
- InChI-sleutel: ABEVDCGKLRIYRW-JTQLQIEISA-N
- LACHT: O=C(C1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-])N[C@@H](C)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 315.08600
- Monoisotopische massa: 315.085521
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 6
- Complexiteit: 431
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 121
- Oppervlakte lading: 0
- Aantal tautomers: 2
- XLogP3: 2.8
Experimentele eigenschappen
- Kleur/vorm: 灰黄色晶体。
- Dichtheid: 1.362
- Smeltpunt: 158-161 °C (lit.)
- Kookpunt: 482.9°C at 760 mmHg
- Vlampunt: 245.8°C
- Brekindex: 1.627
- PSA: 120.74000
- LogboekP: 4.43130
- Oplosbaarheid: 不能溶于水。
- Optische activiteit: [α]20/D +46.2°, c = 0.9 in acetone
(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 296910-1G |
(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine |
69632-31-1 | 98% | 1G |
¥258.5 | 2022-02-24 | |
| abcr | AB116292-1 g |
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine, 98%; . |
69632-31-1 | 98% | 1 g |
€185.30 | 2023-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673505-1g |
(S)-3,5-dinitro-N-(1-phenylethyl)benzamide |
69632-31-1 | 98% | 1g |
¥265.00 | 2024-05-03 | |
| Cooke Chemical | F090221-1g |
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine |
69632-31-1 | 98 | 1g |
RMB 420.00 | 2025-02-21 | |
| Cooke Chemical | F090221-5g |
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine |
69632-31-1 | 98 | 5g |
RMB 1969.60 | 2025-02-21 | |
| Cooke Chemical | F090221-25g |
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine |
69632-31-1 | 98 | 25g |
RMB 5243.20 | 2025-02-21 | |
| abcr | AB116292-1g |
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine, 98%; . |
69632-31-1 | 98% | 1g |
€185.30 | 2024-06-11 |
(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine Gerelateerde literatuur
-
1. Homolytic reactions of ligated boranes. Part 18. The scope of enantioselective hydrogen-atom abstraction by chiral amine–boryl radicals for kinetic resolution under conditions of polarity reversal catalysisHai-Shan Dang,Valérie Diart,Brian P. Roberts J. Chem. Soc. Perkin Trans. 1 1994 1033
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